molecular formula C23H28N4O2S B11527922 N-cyclohexyl-2-{[3-(phenoxymethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[3-(phenoxymethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]sulfanyl}acetamide

Cat. No.: B11527922
M. Wt: 424.6 g/mol
InChI Key: PEJNZIXMPXEGCS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(phenoxymethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C24H28N4O3S This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a cyclohexyl group

Properties

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[5-(phenoxymethyl)-4-phenyl-3H-1,2,4-triazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H28N4O2S/c28-23(24-19-10-4-1-5-11-19)17-30-27-18-26(20-12-6-2-7-13-20)22(25-27)16-29-21-14-8-3-9-15-21/h2-3,6-9,12-15,19H,1,4-5,10-11,16-18H2,(H,24,28)

InChI Key

PEJNZIXMPXEGCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSN2CN(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[3-(phenoxymethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl halides under basic conditions.

    Attachment of the Cyclohexyl Group: The final step involves the reaction of the intermediate with cyclohexylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[3-(phenoxymethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

N-cyclohexyl-2-{[3-(phenoxymethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(phenoxymethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-cyclohexyl-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-cyclohexyl-2-{[3-(phenoxymethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]sulfanyl}acetamide stands out due to its specific structural features, such as the position of the phenoxymethyl group and the presence of the cyclohexyl group. These unique characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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